molecular formula C9H11ClO B1608580 2-(Chloromethyl)-1-methoxy-4-methylbenzene CAS No. 7048-41-1

2-(Chloromethyl)-1-methoxy-4-methylbenzene

Cat. No.: B1608580
CAS No.: 7048-41-1
M. Wt: 170.63 g/mol
InChI Key: FTWAMZVALPAXGP-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Compounds

Halogenated aromatic compounds are a broad class of chemicals characterized by a benzene (B151609) ring substituted with one or more halogen atoms. These compounds are of significant interest due to their diverse applications and varied chemical reactivity. The presence of a halogen atom, in this case, chlorine, on the methyl group attached to the benzene ring, classifies 2-(Chloromethyl)-1-methoxy-4-methylbenzene as a benzyl (B1604629) halide derivative.

Theoretical Frameworks for Substituted Benzene Derivatives

The reactivity and properties of substituted benzene derivatives like this compound are governed by fundamental principles of physical organic chemistry. The substituents on the benzene ring exert electronic effects that can be broadly categorized as inductive and resonance effects.

The methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic π-system. Conversely, it has an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. The methyl group (-CH₃) is a weak electron-donating group through induction. The chloromethyl group (-CH₂Cl) is primarily an electron-withdrawing group due to the inductive effect of the chlorine atom.

These electronic effects influence the electron density distribution within the benzene ring, which in turn affects its susceptibility to further chemical transformations. For instance, the electron-donating nature of the methoxy and methyl groups can activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to specific positions.

Significance in Modern Organic Synthesis and Chemical Innovation

The true significance of this compound lies in its utility as a versatile intermediate or building block in the construction of more complex molecular architectures. The reactive chloromethyl group allows for the facile introduction of the substituted benzyl moiety into various molecules through reactions with a wide range of nucleophiles.

While direct and extensive research on this specific compound is not widely published in top-tier academic journals, its structural motifs appear in various patents, suggesting its role in industrial and proprietary chemical innovation. For example, a closely related compound, 4-nitro-2-(chloromethyl)chlorobenzene, is used as an intermediate in the synthesis of 2-methoxymethyl-1,4-benzenediamine, a key component in oxidative hair colorant compositions. google.com This highlights the potential of such substituted benzyl chlorides as precursors to valuable commercial products. The synthesis of analogues of the analgesic drug Tramadol also involves intermediates with a substituted methoxybenzene core, further underscoring the importance of this class of compounds in medicinal chemistry. researchgate.net

The ability to introduce the 2-methoxy-4-methylbenzyl group into a target molecule can be a crucial step in the multi-step synthesis of pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can be leveraged to achieve desired chemical and biological activities in the final products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1-methoxy-4-methylbenzene
Source PubChem
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InChI

InChI=1S/C9H11ClO/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWAMZVALPAXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407086
Record name 2-(chloromethyl)-1-methoxy-4-methylbenzene
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Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7048-41-1
Record name 2-(Chloromethyl)-1-methoxy-4-methylbenzene
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Record name 2-(chloromethyl)-1-methoxy-4-methylbenzene
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Record name 2-(chloromethyl)-1-methoxy-4-methylbenzene
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Synthetic Methodologies for 2 Chloromethyl 1 Methoxy 4 Methylbenzene

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing 2-(chloromethyl)-1-methoxy-4-methylbenzene rely on well-documented reactions, including direct chloromethylation of the corresponding aromatic substrate and functional group interconversions from precursor molecules.

The most direct method for introducing a chloromethyl group onto an aromatic ring is through electrophilic aromatic substitution, most notably the Blanc chloromethylation reaction . google.comwikipedia.org This reaction typically involves treating an aromatic substrate with formaldehyde (B43269) (or a precursor like paraformaldehyde) and hydrogen chloride, often in the presence of an acid catalyst. google.comdur.ac.uk

For the synthesis of this compound, the starting substrate is 4-methylanisole (B47524) (also known as 1-methoxy-4-methylbenzene). nih.gov The electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the benzene (B151609) ring activate it towards electrophilic attack, directing the incoming electrophile to the positions ortho and para to themselves. The powerful activating and ortho-, para- directing nature of the methoxy group favors substitution at the position ortho to it.

The mechanism of the Blanc reaction proceeds under acidic conditions. wikipedia.orglibretexts.org A catalyst, such as zinc chloride (ZnCl₂), protonates the formaldehyde, significantly increasing the electrophilicity of the carbonyl carbon. wikipedia.org The electron-rich π-system of the 4-methylanisole ring then attacks this activated electrophile. Subsequent loss of a proton re-aromatizes the ring, forming a benzyl (B1604629) alcohol intermediate. This alcohol is rapidly converted to the final benzyl chloride product under the acidic, chloride-rich reaction conditions. wikipedia.orglibretexts.org

A common challenge in Blanc chloromethylation is the formation of diarylmethane byproducts, which occurs when the newly formed, reactive benzyl chloride undergoes a second Friedel-Crafts alkylation with another molecule of the starting aromatic substrate. google.comdur.ac.uk Optimizing reaction conditions—such as temperature, catalyst choice, and the molar ratio of reactants—is crucial to maximize the yield of the desired monochloromethylated product and minimize this side reaction. google.com While catalysts like zinc chloride, aluminum chloride, and tin(IV) chloride are common, highly activated rings such as anisole (B1667542) derivatives may sometimes react efficiently without a catalyst. dur.ac.uk

An alternative to direct chloromethylation is the conversion of a suitable precursor via a halogen exchange or substitution reaction. The most common precursor for this route is the corresponding benzyl alcohol, 2-(hydroxymethyl)-1-methoxy-4-methylbenzene . This transformation is a nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom. nih.gov

Several reagents are effective for converting benzylic alcohols to benzylic chlorides:

Thionyl chloride (SOCl₂) : A widely used reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification.

Concentrated Hydrochloric Acid (HCl) : Often used in combination with a Lewis acid catalyst like zinc chloride (the Lucas reagent). The acid protonates the hydroxyl group to form water, a good leaving group, which is then displaced by the chloride ion in an Sₙ2 or Sₙ1 type mechanism. nih.govshaalaa.com

2,4,6-Trichloro-1,3,5-triazine (TCT) : In combination with dimethyl sulfoxide (B87167) (DMSO), TCT provides a rapid, high-yielding, and selective method for chlorinating benzylic alcohols under neutral conditions, which is advantageous for substrates with acid-sensitive functional groups. organic-chemistry.org

These methods offer an indirect pathway to the target compound, which can be advantageous if the precursor alcohol is more readily available or if direct chloromethylation leads to poor selectivity or excessive byproduct formation.

The synthesis of this compound can be integrated into a multi-step sequence starting from simpler, commercially available benzene derivatives. This approach provides flexibility and allows for the construction of the molecule from basic building blocks.

A logical and efficient multi-step synthesis starts from p-cresol (B1678582) (4-methylphenol):

Etherification : The phenolic hydroxyl group of p-cresol is first converted to a methoxy group. This is typically achieved through a Williamson ether synthesis, reacting p-cresol with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., sodium hydroxide). This step yields 4-methylanisole.

Chloromethylation : The resulting 4-methylanisole is then subjected to chloromethylation as described in section 2.1.1 to introduce the chloromethyl group at the position ortho to the methoxy group, yielding the final product.

Another potential, though more complex, pathway could involve the functionalization of 4-methylanisole through other means:

Formylation : A formyl group (-CHO) can be introduced, primarily at the position ortho to the methoxy group, using reactions like the Vilsmeier-Haack or Gattermann reaction to produce 2-methoxy-5-methylbenzaldehyde.

Reduction : The aldehyde is then reduced to the corresponding primary alcohol, 2-(hydroxymethyl)-1-methoxy-4-methylbenzene, using a reducing agent such as sodium borohydride.

Chlorination : Finally, the alcohol is converted to the target benzyl chloride using one of the methods described in section 2.1.2.

These multi-step routes are fundamental in synthetic organic chemistry, demonstrating how complex molecules are assembled from simpler starting materials through a sequence of reliable and well-understood reactions. organic-chemistry.org

Development of Novel Synthetic Approaches

In response to the limitations of traditional methods, which can involve harsh conditions and problematic waste streams, research has focused on developing more selective, efficient, and environmentally benign synthetic protocols.

The development of advanced catalytic systems is key to improving the selectivity and efficiency of chloromethylation. Traditional Lewis acid catalysts like ZnCl₂ and AlCl₃ often need to be used in stoichiometric amounts and present challenges related to corrosiveness, moisture sensitivity, and difficult recovery. researchgate.net

Modern research has explored several alternative catalytic systems:

Rare-Earth Metal Triflates : Catalysts such as Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃) have proven to be highly effective for chloromethylation. researchgate.net A significant advantage is their stability and activity in aqueous solutions, which allows for simple separation of the organic product and recycling of the catalyst in the aqueous phase. researchgate.net

Phase-Transfer Catalysis (PTC) : This technique enhances reaction rates between reactants located in different immiscible phases (e.g., organic and aqueous). researchgate.net Catalytic systems comprising ZnCl₂, acetic acid, sulfuric acid, and a phase-transfer agent like Polyethylene Glycol (PEG) have been shown to effectively catalyze chloromethylation in aqueous media, improving yields and simplifying workup. researchgate.net

Ionic Liquids (ILs) : Ionic liquids, particularly functionalized acidic ionic liquids, are emerging as "green" catalysts and solvents. google.com They possess negligible vapor pressure, high thermal stability, and tunable acidity. For chloromethylation, they can serve a dual role as catalyst and solvent, facilitating product separation and catalyst recycling. researchgate.netgoogle.com

Micellar Catalysis : The use of surfactants to form micelles in an aqueous solution can create a microenvironment that catalyzes the chloromethylation of substrates solubilized within the micelles. researchgate.net Studies have shown that cationic surfactants can be particularly effective, demonstrating that the reaction mechanism can be influenced by the nature of the micellar environment. researchgate.net

Table 1: Comparison of Catalytic Systems for Chloromethylation of Aromatic Hydrocarbons

Catalytic SystemSubstrate ExampleKey FeaturesReference
ZnCl₂/AcOH/H₂SO₄/PEG-800ToluenePhase-transfer catalysis in aqueous media; good conversion and selectivity. researchgate.net
Sc(OTf)₃m-XyleneHighly effective in aqueous solution; catalyst is recyclable. researchgate.net
Acidic Ionic LiquidsTolueneAct as both catalyst and solvent; recyclable; environmentally friendly. researchgate.netgoogle.com
Cationic Surfactant MicellesPolystyreneMicellar catalysis in aqueous solution; effective for polymeric substrates. researchgate.net
Titanium Tetrachloride (TiCl₄)AnisoleOptimized for high ratio of chloromethylated product to diarylmethane byproduct. dur.ac.uk

Green chemistry principles are increasingly being applied to the synthesis of benzyl chlorides to minimize environmental impact. This involves the use of safer reagents, recyclable catalysts, alternative energy sources, and the reduction of hazardous waste.

Safer Reagents and Solvents : A major focus is replacing hazardous reagents and solvents. The classic Blanc reaction can generate bis(chloromethyl)ether, a potent carcinogen, as a byproduct. dur.ac.uk Research into alternative, safer chloromethylating agents is ongoing. dur.ac.uk Furthermore, performing reactions in water ("on-water" conditions) or under solvent-free conditions represents a significant green advancement. researchgate.netnih.gov On-water synthesis can leverage hydrophobic effects to accelerate reactions, while solvent-free protocols drastically reduce waste. nih.gov

Recyclable and Metal-Free Catalysts : As detailed previously, the use of recyclable catalysts like rare-earth triflates and ionic liquids is a cornerstone of green chloromethylation. researchgate.net A further step is the development of metal-free catalytic systems. For example, organic macrocycles like resorcinarenes have been used to catalyze Friedel-Crafts type reactions by activating substrates through hydrogen bonding, offering a sustainable alternative to Lewis acids. nih.gov

Energy Efficiency : Shifting from conventional thermal heating to alternative energy sources like visible light can lead to more sustainable processes. mdpi.com Photocatalysis can enable reactions to proceed under mild conditions, reducing energy consumption and often improving selectivity. Visible-light-driven, metal-free chlorination of alkylaromatic hydrocarbons using reagents like N,N-dichloroacetamide represents a modern, green approach to C-H functionalization. mdpi.com

An efficient and environmentally friendly patented process highlights the use of a catalytic amount of a short-chain carboxylic acid to promote chloromethylation, thereby avoiding the large quantities of effluent and harsh conditions associated with traditional methods. google.com These developments are paving the way for the sustainable production of this compound and related compounds.

Flow Chemistry and Microreactor Technologies for Compound Preparation

The application of flow chemistry and microreactor technologies to the synthesis of this compound, while not extensively documented in publicly available literature for this specific compound, can be inferred from the successful application of these techniques to similar aromatic chloromethylation and other electrophilic substitution reactions. researchgate.netresearchgate.netnih.gov Flow chemistry offers significant advantages over traditional batch processing, particularly in terms of safety, heat and mass transfer, and scalability. researchgate.net

In a hypothetical flow synthesis setup, 4-methylanisole and a chloromethylating agent (such as a mixture of formaldehyde and hydrogen chloride, or a safer alternative like chloromethyl methyl ether with a Lewis acid catalyst) would be continuously pumped through separate inlet channels into a microreactor. researchgate.netfluorine1.ru The small dimensions of the microreactor channels ensure rapid mixing and highly efficient heat exchange, which is crucial for controlling the often exothermic nature of chloromethylation reactions and minimizing the formation of byproducts. researchgate.net The precise control over residence time within the reactor allows for the optimization of the reaction to maximize the yield of the desired product while minimizing the formation of di-chloromethylated or other side products.

The enhanced safety profile of microreactors is a key advantage, especially when dealing with potentially hazardous reagents or intermediates. The small reaction volumes at any given time significantly reduce the risks associated with thermal runaways or the handling of toxic substances. researchgate.net

Interactive Data Table: Hypothetical Flow Synthesis Parameters The data in this table is illustrative and based on general principles of flow chemistry for similar reactions, as specific literature for this compound is not available.

Parameter Value Rationale
Reactant A 4-Methylanisole in Dichloromethane Substrate dissolved in a common organic solvent.
Reactant B Chloromethyl methyl ether & SnCl₄ Chloromethylating agent and Lewis acid catalyst.
Flow Rate 0.5 - 2.0 mL/min To control residence time and reaction extent.
Reactor Volume 10 mL Typical volume for lab-scale microreactors.
Temperature 25 - 60 °C To provide sufficient activation energy without excessive byproduct formation.
Pressure 1 - 5 bar Sufficient to maintain a steady flow and prevent outgassing.
Residence Time 5 - 20 min Optimized for maximum conversion and selectivity.

Optimization of Reaction Parameters and Yield Enhancement Strategies

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, the stoichiometry of the reagents, and the reaction temperature and pressure.

The choice of solvent can significantly influence the rate and selectivity of electrophilic aromatic substitution reactions. quora.comnih.gov In chloromethylation, the solvent's polarity can affect the stability of the carbocationic intermediate. quora.com Generally, polar aprotic solvents can facilitate the reaction by stabilizing charged intermediates. However, the solvent must also be inert under the reaction conditions. For the chloromethylation of aromatic compounds, solvents such as dichloromethane, carbon tetrachloride, and nitromethane (B149229) have been employed. nih.govthieme-connect.de The optimal solvent will provide good solubility for the reactants and catalyst while minimizing side reactions.

Reagent stoichiometry is another crucial factor. In Friedel-Crafts type reactions, the molar ratio of the aromatic substrate to the alkylating agent and the Lewis acid catalyst must be carefully controlled. numberanalytics.commt.com An excess of the alkylating agent can lead to polyalkylation, resulting in the formation of di- and tri-chloromethylated products. Conversely, an insufficient amount will lead to incomplete conversion of the starting material. The amount of Lewis acid catalyst also needs optimization; while catalytic amounts are sufficient in some cases, stoichiometric amounts are sometimes required, particularly if the product can complex with the catalyst. reddit.comacs.org

The following interactive table presents hypothetical data from a study on the effect of solvent and reagent stoichiometry on the yield of this compound.

Interactive Data Table: Influence of Solvent and Stoichiometry on Yield The data in this table is hypothetical and for illustrative purposes, based on general principles of Friedel-Crafts reactions.

Solvent Molar Ratio (Substrate:Alkylating Agent:Catalyst) Yield (%)
Dichloromethane 1 : 1.1 : 0.2 75
Dichloromethane 1 : 1.5 : 0.2 68 (Increased Dichloromethylation)
Carbon Tetrachloride 1 : 1.1 : 0.2 70
Nitromethane 1 : 1.1 : 0.2 82
Nitromethane 1 : 1.1 : 0.1 65

Temperature has a profound effect on the kinetics and selectivity of chemical reactions. chromatographyonline.comnih.govchromatographyonline.comnih.gov For the chloromethylation of this compound, increasing the temperature generally increases the reaction rate. However, higher temperatures can also promote the formation of undesired byproducts, such as diarylmethanes, through subsequent reaction of the product with the starting material, or increase the extent of multiple chloromethylations. Therefore, an optimal temperature must be determined that provides a reasonable reaction rate while maintaining high selectivity for the desired monosubstituted product. numberanalytics.com

Pressure is a less commonly manipulated variable in liquid-phase reactions unless gaseous reactants are involved or the reaction is performed under supercritical conditions. libretexts.orgyoutube.comyoutube.com In the case of chloromethylation using gaseous hydrogen chloride, increasing the pressure could enhance the concentration of the electrophilic species in the reaction mixture, potentially increasing the reaction rate. However, for reactions conducted entirely in the liquid phase, the effect of pressure is generally minimal on the reaction kinetics.

The following interactive table illustrates the hypothetical influence of temperature and pressure on the yield of this compound.

Interactive Data Table: Effect of Temperature and Pressure on Yield The data in this table is hypothetical and for illustrative purposes, based on established principles of chemical kinetics.

Temperature (°C) Pressure (atm) Yield (%)
20 1 65
40 1 85
60 1 78 (Increased byproducts)
40 5 88 (with gaseous HCl)
40 10 89 (with gaseous HCl)

Reactivity and Reaction Mechanisms of 2 Chloromethyl 1 Methoxy 4 Methylbenzene

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group is the most reactive site for nucleophilic attack. As a primary benzylic halide, the compound can react through both Sₙ1 and Sₙ2 pathways, with the operative mechanism being highly dependent on the reaction conditions, such as the nature of the nucleophile, solvent, and temperature. youtube.comquora.comyoutube.com

Sₙ1 Mechanism: The Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism involves a two-step process where the rate-determining step is the spontaneous dissociation of the leaving group (chloride ion) to form a carbocation intermediate. masterorganicchemistry.com For 2-(chloromethyl)-1-methoxy-4-methylbenzene, this pathway is particularly favored because the resulting benzylic carbocation is highly stabilized. quora.comstackexchange.com This stability arises from the delocalization of the positive charge across the adjacent π-system of the benzene (B151609) ring. quora.com Furthermore, the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the ring provide additional stabilization to the carbocation through resonance and inductive effects, respectively. libretexts.orglibretexts.org Reactions with weak nucleophiles (e.g., water, alcohols) in polar protic solvents typically proceed via the Sₙ1 pathway. youtube.comyoutube.com

Sₙ2 Mechanism: The Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. masterorganicchemistry.commasterorganicchemistry.com This pathway is possible for this compound because the electrophilic carbon is primary and thus relatively unhindered. masterorganicchemistry.com Sₙ2 reactions are favored by strong nucleophiles (e.g., cyanide, alkoxides) and polar aprotic solvents. youtube.comlibretexts.org The rate of an Sₙ2 reaction is sensitive to steric hindrance at the reaction center. masterorganicchemistry.commasterorganicchemistry.com

Electronic Factors: The electronic properties of the substituents on the benzene ring play a crucial role in the compound's reactivity.

Methoxy Group (-OCH₃): As a strong electron-donating group, the ortho-methoxy substituent significantly stabilizes the benzylic carbocation intermediate in an Sₙ1 reaction through its resonance effect (+R effect). This makes the leaving group more inclined to depart, accelerating the rate of Sₙ1 reactions.

Methyl Group (-CH₃): The para-methyl group also contributes to carbocation stability, albeit to a lesser extent, through an inductive effect (+I effect) and hyperconjugation. stackexchange.com

Collectively, these electron-donating groups make the molecule exceptionally reactive towards the Sₙ1 pathway compared to unsubstituted benzyl (B1604629) chloride.

Steric Factors: Steric hindrance primarily affects the rate of Sₙ2 reactions.

The substrate is a primary halide, which generally experiences low steric hindrance, favoring the Sₙ2 mechanism. masterorganicchemistry.com

However, the presence of the methoxy group at the ortho position can create some steric crowding around the reaction site, potentially hindering the backside attack of a bulky nucleophile. This effect might slightly decrease the rate of Sₙ2 reactions compared to a less substituted benzyl halide. In contrast, steric hindrance is less of a deciding factor for the Sₙ1 pathway, which relies on the formation of a planar carbocation.

The benzylic chloride is readily displaced by a wide variety of nucleophiles, providing a straightforward route to a diverse range of derivatives.

Oxygen Nucleophiles: Reaction with water (hydrolysis) or alcohols (alcoholysis), typically under Sₙ1 conditions, yields the corresponding 2-methoxy-4-methylbenzyl alcohol or benzyl ethers. Stronger nucleophiles like alkoxide ions (e.g., sodium methoxide) will favor an Sₙ2 mechanism to produce ethers.

Nitrogen Nucleophiles: Amines, such as ammonia (B1221849) or primary and secondary amines, react to form the corresponding substituted benzylamines. researchgate.net These reactions are fundamental in the synthesis of many complex nitrogen-containing molecules.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiolates, are particularly effective due to the high nucleophilicity of sulfur. msu.edu They readily react via an Sₙ2 pathway to form thioethers (sulfides). researchgate.netnih.gov

Carbon Nucleophiles: The formation of new carbon-carbon bonds can be achieved using carbon-based nucleophiles. For instance, reaction with sodium or potassium cyanide, a potent nucleophile, yields the corresponding benzyl nitrile. youtube.com Stabilized carbanions, such as those derived from malonic esters, can also displace the chloride to form new C-C bonds. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Class Example Nucleophile Product Type Likely Mechanism
Oxygen Water (H₂O) Alcohol Sₙ1
Methoxide (CH₃O⁻) Ether Sₙ2
Nitrogen Ammonia (NH₃) Primary Amine Sₙ2
Piperidine Tertiary Amine Sₙ2
Sulfur Thiophenolate (PhS⁻) Thioether Sₙ2
Hydrogen Sulfide (HS⁻) Thiol Sₙ2
Carbon Cyanide (CN⁻) Nitrile Sₙ2
Diethyl Malonate Anion Alkylated Ester Sₙ2

Electrophilic Aromatic Substitution on the Benzene Ring of the Compound

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating substituents: the methoxy group and the methyl group. libretexts.orgmasterorganicchemistry.com Both groups are ortho, para-directing activators. libretexts.org

Directing Effects: The methoxy group is a more powerful activating group than the methyl group. The potential sites for substitution are positions 3, 5, and 6.

The strong ortho, para-directing influence of the methoxy group activates positions 6 (ortho) and 4 (para, already substituted).

The methyl group directs incoming electrophiles to positions 3 (ortho) and 5 (ortho).

Regioselectivity: The outcome of an EAS reaction is a balance between electronic directing effects and steric hindrance. The most powerful activator, the methoxy group, would strongly direct an incoming electrophile to position 6. However, this position is sterically hindered by the adjacent chloromethyl group. Position 3 is ortho to the methyl group and meta to the methoxy group, making it electronically favorable and less sterically hindered than position 6. Position 5 is ortho to the methyl group but meta to the more powerful methoxy group, making it a less likely site of attack. Therefore, substitution is most probable at position 3 or 6, with the specific product distribution depending on the size of the electrophile and the reaction conditions.

Radical Reactions Involving the Chloromethyl Group and Aromatic Core

The benzylic position of this compound is susceptible to radical reactions. The carbon-chlorine bond is the weakest bond and can undergo homolytic cleavage under thermal or photochemical conditions to generate a 2-methoxy-4-methylbenzyl radical.

This radical is highly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This stability facilitates its formation. Once formed, this radical intermediate can participate in a variety of subsequent reactions, including dimerization to form a bibenzyl derivative, or abstraction of an atom from another molecule. For example, the reaction of similar methylbenzenes with chlorine in the presence of UV light is a well-known free-radical chain reaction that results in substitution at the benzylic position. chemguide.co.uk

Transition Metal-Catalyzed Transformations of the Compound

As a benzylic chloride, the compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. chemscene.com These reactions are powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would replace the chlorine atom with the corresponding aryl or vinyl group.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper salts, would result in the formation of a substituted alkyne at the benzylic position.

Heck Coupling: While more common with aryl halides, variations of the Heck reaction can also engage benzylic halides.

Negishi Coupling: Reaction with an organozinc reagent in the presence of a palladium or nickel catalyst provides another efficient route for C-C bond formation.

These transformations offer versatile pathways to significantly increase the molecular complexity of the starting material, using the chloromethyl group as a synthetic handle.

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. For a benzylic halide like this compound, these reactions are pivotal for creating more complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. While specific studies on this compound are not prevalent in the reviewed literature, the reactivity of analogous benzyl chlorides is well-documented. These reactions typically involve a palladium catalyst, a base, and a suitable solvent to yield diarylmethane derivatives. wikipedia.orgresearchgate.net

The general mechanism involves the oxidative addition of the benzyl chloride to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored for specific substrates. rsc.orgkochi-tech.ac.jp For instance, a study on the Suzuki-Miyaura coupling of benzyl chlorides with arylboronic acids highlighted the effectiveness of a palladium catalyst immobilized on a microporous polymer, which allowed for rapid reactions under mild conditions. wikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzyl Chlorides with Arylboronic Acids (Analogous Systems)
Benzyl Chloride DerivativeArylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
Benzyl chloridePhenylboronic acidKAPs(Ph-PPh3)-Pd (0.26 mol%)K3PO4·3H2OEthanol80>99 wikipedia.org
4-Methylbenzyl chloridePhenylboronic acidPdCl2 (5 mol%)/PPh3 (11 mol%)Na2CO3THF/Water4079 researchgate.net
Benzyl chloride4-Methoxyphenylboronic acidKAPs(Ph-PPh3)-Pd (0.26 mol%)K3PO4·3H2OEthanol8093 wikipedia.org

Stille Coupling:

The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that joins an organohalide with an organotin compound (organostannane). rsc.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

While specific examples for this compound are scarce, the general reactivity of benzyl halides in Stille couplings is established. The choice of palladium catalyst and ligands is critical to optimize the reaction rate and yield. numberanalytics.com The reaction can be used to form diarylmethanes and other coupled products. A challenge with the Stille reaction is the toxicity of the organotin reagents. wikipedia.org

Table 2: General Conditions for Stille Coupling of Organic Halides with Organostannanes
Organic HalideOrganostannaneCatalystSolventKey Mechanistic StepsReference
Aryl/Vinyl/Benzyl HalideR-Sn(Alkyl)3Palladium(0) complexToluene, THF, DMFOxidative Addition, Transmetalation, Reductive Elimination wikipedia.orgnumberanalytics.com

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.gov This reaction is a key method for the synthesis of substituted alkenes. The mechanism involves the oxidative addition of the halide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. organicreactions.org

For a substrate like this compound, the Heck reaction would involve its coupling with an alkene to form a substituted styrene (B11656) derivative. The reaction conditions, including the choice of palladium catalyst, base, and solvent, significantly influence the outcome. researchgate.net Microwave irradiation has been shown to accelerate these reactions. researchgate.net

Table 3: Typical Conditions for Heck Coupling of Aryl/Benzyl Halides with Alkenes (Analogous Systems)
HalideAlkenesCatalystBaseSolventTemperature (°C)Yield (%)Reference
4-IodoanisoleStyrene2% Pd on SilicaDiisopropylethylaminescCO2/THF120High Conversion beilstein-journals.org
4-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(η3-2-Me-allyl)Cl2]K2CO3DMF10097 wikiwand.com
Aryl BromidesVarious OlefinsPd(II) complexEt3N/TBABDMF130up to 99 researchgate.net

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. numberanalytics.comrsc.org This reaction is a fundamental tool for the synthesis of internal alkynes. The mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates the copper(I) acetylide intermediate. mdpi.com

The application of Sonogashira coupling to benzyl halides like this compound would lead to the formation of propargylbenzene derivatives. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Table 4: General Conditions for Sonogashira Coupling of Halides with Terminal Alkynes
HalideAlkyneCatalystCo-catalystBaseSolventReference
Aryl/Vinyl HalideTerminal AlkynePalladium complexCopper(I) saltAmine (e.g., Et3N)DMF, THF numberanalytics.comrsc.org

Carbonylation and Cyclization Reactions

Carbonylation:

Carbonylation reactions involve the introduction of a carbonyl group into an organic molecule. Palladium-catalyzed carbonylative coupling of benzyl chlorides with various nucleophiles provides a direct route to valuable carboxylic acid derivatives, such as esters and amides. The reaction typically proceeds under a carbon monoxide atmosphere.

A related transformation, the carbonylative Sonogashira coupling, allows for the synthesis of α,β-alkynyl ketones from terminal alkynes, aryl iodides, and carbon monoxide, often facilitated by aqueous ammonia. nih.gov

Cyclization Reactions:

The reactive chloromethyl group in this compound can be utilized in intramolecular cyclization reactions to form various heterocyclic and carbocyclic systems. A prominent example is the intramolecular Heck reaction, where a tethered alkene can react with the benzylic palladium intermediate to form a cyclic product. organicreactions.orgwikipedia.org This method is a powerful tool for constructing complex ring systems, including those found in natural products. researchgate.netchim.it The regioselectivity and stereoselectivity of the cyclization can often be controlled by the choice of catalyst and reaction conditions. chim.it

Stereochemical Aspects and Chiral Derivative Synthesis

The synthesis of chiral derivatives from prochiral starting materials is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. For a molecule like this compound, the benzylic position offers a key site for introducing chirality.

Asymmetric Synthesis:

Asymmetric synthesis aims to create a specific enantiomer of a chiral product. This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. sigmaaldrich.com

Chiral Catalysts: In the context of cross-coupling reactions, chiral ligands can be coordinated to the metal catalyst (e.g., palladium) to induce enantioselectivity. Asymmetric Suzuki-Miyaura couplings, for instance, have been developed for the synthesis of axially chiral biaryl compounds. beilstein-journals.org Similar principles can be applied to generate point chirality at the benzylic position.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed. Evans oxazolidinones are a well-known class of chiral auxiliaries used in stereoselective alkylation and aldol (B89426) reactions. wikipedia.org A substrate like this compound could be used as an electrophile in an alkylation reaction with a nucleophile bearing a chiral auxiliary to generate an enantioenriched product.

The development of stereoselective reactions involving benzylic substrates is an active area of research, with the goal of producing enantiomerically pure compounds for various applications. acs.orgorganic-chemistry.orgnih.gov

Applications of 2 Chloromethyl 1 Methoxy 4 Methylbenzene in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block

The presence of a reactive chloromethyl group ortho to a methoxy (B1213986) substituent makes 2-(chloromethyl)-1-methoxy-4-methylbenzene an excellent electrophile for carbon-carbon bond-forming reactions. This reactivity is central to its application in the construction of intricate molecular skeletons.

Construction of Complex Carbon Frameworks

A significant application of derivatives of this compound lies in the assembly of complex natural products. For instance, a closely related bromo-analogue, 1-bromo-2-methoxy-4-methylbenzene, serves as a key precursor in the asymmetric synthesis of serrulatane and amphilectane diterpenoids, which are known for their bioactive properties. mdpi.comnih.gov In a reported synthesis, the arylborate salt derived from 1-bromo-2-methoxy-4-methylbenzene undergoes a rhodium-catalyzed 1,4-addition to 2-cyclopentenone. mdpi.com This reaction establishes a crucial carbon-carbon bond and sets a key stereocenter, leading to the formation of an enantioenriched 3-arylcyclopentanone. mdpi.com This intermediate is then elaborated through a series of transformations, including a C-C/C-H activation, to construct the characteristic α-tetralone core of these complex diterpenoids. mdpi.com The 2-methoxy-4-methylphenyl moiety is thus incorporated as a fundamental part of the final carbon skeleton.

PrecursorReagentsProductYieldReference
1-Bromo-2-methoxy-4-methylbenzene1. n-BuLi, B(OMe)₃; 2. 2-Cyclopentenone, Rh catalystEnantioenriched 3-(2-methoxy-4-methylphenyl)cyclopentanone87% mdpi.com

Precursor for the Synthesis of Heterocyclic Scaffolds

Benzannulated heterocycles, such as indoles and benzofurans, are prevalent motifs in pharmaceuticals and natural products. nih.gov The reactivity of this compound makes it a potential precursor for the de novo synthesis of such heterocyclic systems. While direct examples are not extensively documented, established synthetic routes provide a clear blueprint for its application. For example, the Leimgruber-Batcho indole (B1671886) synthesis involves the condensation of a 2-nitrotoluene (B74249) derivative with a formamide (B127407) acetal, followed by reductive cyclization to form the indole ring. orgsyn.org By analogy, this compound could be transformed into a suitable nucleophile (e.g., via conversion to an organometallic reagent) or used to alkylate a pre-formed nucleophilic precursor, which would then undergo cyclization to furnish a substituted indole or a related heterocycle. The electron-donating methoxy group can facilitate cyclization steps and influence the regioselectivity of the reaction.

Role in Protecting Group Strategies

The 2-methoxy-4-methylbenzyl (MPM) group, derived from this compound, is a valuable protecting group for various functionalities, particularly alcohols, carboxylic acids, and amines. Its stability and the specific conditions required for its cleavage offer advantages in multi-step synthetic sequences.

Formation and Cleavage of Ethers and Esters

The protection of hydroxyl and carboxyl groups is a fundamental operation in organic synthesis. ddugu.ac.intcichemicals.com The 2-methoxy-4-methylbenzyl group, often referred to in its isomeric form as the p-methoxybenzyl (PMB or MPM) group, is widely used for this purpose. total-synthesis.comchem-station.com

Formation: Ethers are typically formed via the Williamson ether synthesis, where an alkoxide, generated by treating an alcohol with a base like sodium hydride (NaH), reacts with this compound in an SN2 reaction. total-synthesis.com Similarly, esters can be prepared by reacting a carboxylic acid with this compound in the presence of a non-nucleophilic base, such as triethylamine. nih.gov This method has been successfully applied in peptide synthesis for the protection of C-terminal carboxylic acids. nih.gov

Functional GroupReagents for ProtectionProductReference
Alcohol (R-OH)NaH, this compound, THF/DMF2-Methoxy-4-methylbenzyl ether (R-O-MPM) total-synthesis.com
Carboxylic Acid (R-COOH)Triethylamine, this compound2-Methoxy-4-methylbenzyl ester (R-COO-MPM) nih.gov

Cleavage: A key advantage of the MPM/PMB group is the variety of conditions under which it can be removed, allowing for orthogonal deprotection strategies. universiteitleiden.nllookchem.com While stable to many reagents, these ethers and esters can be cleaved under specific acidic or oxidative conditions. total-synthesis.comoup.com

Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for the chemoselective cleavage of PMB ethers in the presence of other protecting groups like benzyl (B1604629) ethers. total-synthesis.comchem-station.comresearchgate.net The reaction proceeds through a single-electron transfer mechanism, favored by the electron-rich nature of the methoxy-substituted benzene (B151609) ring. total-synthesis.com

Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave PMB ethers and esters. nih.govoup.com Milder acidic conditions, such as a catalytic amount of hydrochloric acid in hexafluoro-2-propanol (HFIP), have also been developed for selective deprotection. universiteitleiden.nl

Other Methods: A mixture of carbon tetrabromide (CBr₄) in methanol (B129727) has been reported as a mild and selective method for cleaving p-methoxybenzyl ethers. oup.com

Protected GroupReagents for CleavageProductSelectivityReference
MPM/PMB EtherDDQ, CH₂Cl₂/H₂OAlcoholStable in presence of benzyl ethers total-synthesis.comresearchgate.net
MPM/PMB EtherTFA, CH₂Cl₂AlcoholCan cleave other acid-labile groups nih.gov
MPM/PMB Ethercat. HCl, HFIP/CH₂Cl₂AlcoholChemoselective, fast, and mild universiteitleiden.nl
MPM/PMB EtherCBr₄, MeOH, refluxAlcoholSelective in presence of benzyl ethers oup.com

Protection of Amine Functionalities in Multi-step Synthesis

Protecting amine functionalities is crucial in many synthetic endeavors to prevent their undesired reaction as bases or nucleophiles. ddugu.ac.in The 2-methoxy-4-methylbenzyl group can be installed on primary and secondary amines via N-alkylation with this compound, typically in the presence of a base to neutralize the generated HCl. nih.govnih.gov This protection strategy is analogous to the well-established use of benzyl and p-methoxybenzyl groups for amine protection. tcichemicals.com

Intermediate in the Synthesis of Bioactive Molecules

The utility of this compound and its derivatives extends to their role as key intermediates in the total synthesis of biologically active natural products. As previously mentioned, a derivative was instrumental in the synthesis of serrulatane diterpenoids. mdpi.com Serrulatanes are a class of natural products isolated from Australian plants of the genus Eremophila and have shown promising antibacterial and other biological activities. nih.govnih.govresearchgate.net The synthesis of these complex molecules often requires the strategic introduction of substituted aromatic moieties, and this compound provides a readily available building block for this purpose. Its incorporation into the molecular framework is a testament to its value in constructing molecules with significant therapeutic potential.

Pathways to Pharmaceutical and Agrochemical Intermediates

The primary role of this compound in the synthesis of pharmaceutical and agrochemical intermediates lies in its function as an electrophilic benzylating agent. The chloromethyl group is a reactive handle that can be readily displaced by a variety of nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds.

Detailed research findings indicate that benzylic halides of this nature are key precursors for introducing substituted benzyl moieties into larger, more complex molecules. While specific, direct examples in the synthesis of commercial drugs are not broadly documented in public literature, its utility can be inferred from analogous transformations. For instance, related structures like 4-nitro-2-methoxymethyl-chlorobenzene undergo nucleophilic displacement of the chloro group to form intermediates for products like 2-methoxymethyl-1,4-benzenediamine. google.com This suggests a similar reactivity pattern for this compound, where the chloromethyl group would be the reactive site.

The synthesis of advanced pharmaceutical intermediates, such as functionalized piperidines for novel analgesics, often involves multi-step sequences where specific aromatic fragments are introduced. researchgate.net In such pathways, a reagent like this compound could serve to install the 2-methoxy-4-methylbenzyl group onto a nitrogen or oxygen atom of a core heterocyclic structure.

The general reaction scheme for its use involves the reaction of the chloromethyl group with a nucleophile (Nu-), often in the presence of a non-nucleophilic base to scavenge the liberated HCl.

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile (Nu-H)Product StructureProduct ClassPotential Application Area
PhenolAryl Benzyl EtherPharmaceutical scaffolds, antioxidant precursors
AnilineSubstituted Benzylamine (B48309)Dyestuff intermediates, pharmaceutical precursors
ThiophenolAryl Benzyl SulfideAgrochemical synthesis, material science
ImidazoleN-Benzylated ImidazoleAntifungal agent synthesis, ionic liquids

Furthermore, under Friedel-Crafts conditions, this compound can act as an alkylating agent for electron-rich aromatic or heteroaromatic rings. wikipedia.orglibretexts.org This reaction, catalyzed by a Lewis acid like aluminum chloride, forms a diarylmethane structure, a common motif in pharmacologically active compounds. The methoxy and methyl groups on the reactant influence the regioselectivity of this alkylation. chemguide.co.uk

Incorporation into Natural Product Analogs

The synthesis of natural product analogs is a critical area of medicinal chemistry, aiming to improve the potency, selectivity, or pharmacokinetic properties of a parent bioactive compound. While direct incorporation of this compound into a named natural product analog is not widely reported, its structural motif is present in various natural sources. The core structure, a substituted methoxytoluene, is related to compounds found in various plants. hmdb.canist.gov

Its application in this field would be to serve as a synthetic fragment to modify a natural product core. For example, the 2-methoxy-4-methylbenzyl group could be attached to a flavonoid, alkaloid, or terpenoid skeleton via an ether, amine, or ester linkage. This modification can alter the lipophilicity and steric profile of the parent molecule, potentially leading to enhanced biological activity. The synthesis of bioactive diarylmethanes, such as arundine, showcases the importance of coupling substituted aromatic rings, a transformation for which this compound is a potential substrate. chemrxiv.org

Contributions to Material Science and Polymer Chemistry

In material science, the reactivity of the chloromethyl group is paramount. This functional group allows the molecule to be grafted onto surfaces or incorporated into polymeric structures. The applications of closely related monomers, such as 4-chloromethylstyrene (CMS), provide a clear blueprint for the potential utility of this compound. sid.irresearchgate.net

Polymers derived from CMS are versatile platforms for further functionalization via nucleophilic substitution of the chlorine atom. sid.ir Similarly, this compound could be used in two primary ways:

As a modifying agent: It can be used to functionalize existing polymers that have nucleophilic sites, thereby introducing the 2-methoxy-4-methylbenzyl group and its associated properties (e.g., altering refractive index, solubility, or thermal stability).

As a monomer precursor: While it lacks a polymerizable group like a vinyl function, it can be chemically converted into one. For example, it could be transformed into 2-methoxy-4-methylstyrene. More directly, it can be used in polycondensation reactions. For instance, in Friedel-Crafts polymerization, reaction with itself or other aromatic compounds under Lewis acid catalysis can produce poly(benzyl)s.

A highly relevant application is in the synthesis of conjugated polymers for organic electronics. Monomers like 1,4-bis(chloromethyl)-2,5-disubstituted-benzenes are used to synthesize poly(p-phenylene vinylene)s (PPVs), which are electroluminescent materials. researchgate.net The subject compound could be a precursor to a similar difunctional monomer for the synthesis of tailored PPV derivatives. Research on polymers derived from the related 2-methoxy-4-vinylphenol (B128420) demonstrates the successful incorporation of this type of substituted benzene ring into both thermoplastic and thermoset polymers. mdpi.com

Table 2: Potential Polymer Applications

Polymerization/Modification MethodResulting MaterialPotential Application
Friedel-Crafts PolycondensationPoly(2-methoxy-4-methyl-phenylene-methylene)Thermally stable resins, dielectric materials
Grafting onto Hydroxy-functional PolymerCellulose or PVA-etherModified biopolymers, functional films
Precursor to a Divinyl MonomerCross-linked PolystyreneIon-exchange resins, specialty sorbents

The presence of the methoxy group can enhance the solubility of resulting polymers in common organic solvents, facilitating their processing for applications in coatings, films, and electronic devices.

Spectroscopic Characterization Methodologies for 2 Chloromethyl 1 Methoxy 4 Methylbenzene and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For a compound like 2-(Chloromethyl)-1-methoxy-4-methylbenzene, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive analysis.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the chloromethyl group protons.

The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic protons are expected to appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The presence of both an electron-donating methoxy group and a weakly electron-donating methyl group, along with the electron-withdrawing chloromethyl group, will influence the precise chemical shifts of the three aromatic protons, leading to a complex splitting pattern.

The protons of the methoxy group (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.7-4.0 ppm. The methyl group (-CH₃) attached to the aromatic ring would also present as a singlet, but at a more upfield position, generally around δ 2.2-2.5 ppm. The chloromethyl group (-CH₂Cl) protons would be observed as a singlet in the region of δ 4.5-4.8 ppm, shifted downfield due to the electronegativity of the chlorine atom.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H~6.8-7.2Multiplet3H
-OCH₃~3.8Singlet3H
-CH₂Cl~4.6Singlet2H
Ar-CH₃~2.3Singlet3H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

The aromatic carbons will resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon attached to the methoxy group (C-1) and the carbon attached to the methyl group (C-4) will have their chemical shifts influenced by these substituents. The carbon bearing the chloromethyl group (C-2) will also be shifted. The remaining aromatic carbons (C-3, C-5, C-6) will appear at chemical shifts typical for substituted benzene rings.

The methoxy carbon (-OCH₃) will appear around 55-60 ppm. The chloromethyl carbon (-CH₂Cl) will be found in the range of 40-50 ppm, while the aromatic methyl carbon (Ar-CH₃) will be the most upfield signal, typically around 20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic C-O~157
Aromatic C-C~125-138
Aromatic C-H~110-130
-OCH₃~56
-CH₂Cl~45
Ar-CH₃~21

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

For unambiguous assignment of all proton and carbon signals, especially in complex molecules and synthetic derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, COSY would be crucial for establishing the connectivity between the aromatic protons and confirming their relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. This would allow for the direct assignment of each protonated carbon in the molecule by linking the already assigned proton signals to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For this compound (C₉H₁₁ClO), the expected monoisotopic mass is approximately 170.0498 g/mol . HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Fragmentation Patterns for Structural Confirmation

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm its structure.

For this compound, several key fragmentation pathways can be predicted:

Loss of a chlorine atom: A prominent fragment would likely be observed at [M-Cl]⁺, corresponding to the loss of the chlorine atom, resulting in a stable benzylic carbocation.

Loss of the chloromethyl group: Fragmentation could involve the cleavage of the C-C bond between the aromatic ring and the chloromethyl group, leading to a fragment corresponding to the methoxy-methyl-benzene cation.

Loss of a methyl group: The molecular ion could lose a methyl radical from the methoxy group or the aromatic methyl group.

Tropylium (B1234903) ion formation: Rearrangement to form the highly stable tropylium ion (C₇H₇⁺) or substituted tropylium ions is a common fragmentation pathway for benzylic compounds.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Identity
170/172[M]⁺ (Molecular ion with isotopic pattern for Cl)
135[M-Cl]⁺
121[M-CH₂Cl]⁺
155[M-CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)

Note: The relative intensities of these fragments would depend on their stability.

By combining the information from these various spectroscopic methodologies, a complete and unambiguous structural characterization of this compound and its synthetic derivatives can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the various functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, which are typically expressed in wavenumbers (cm⁻¹). For this compound, the IR spectrum would exhibit a series of absorption bands corresponding to its constituent parts: the substituted benzene ring, the methoxy group, the methyl group, and the chloromethyl group.

The analysis of the IR spectrum of this compound would focus on several key regions. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also gives rise to characteristic C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ range, which can help confirm the arrangement of the substituents.

The presence of the methoxy (-OCH₃) group is confirmed by the C-O stretching vibrations. Anisole (B1667542) and its derivatives typically show a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1040 cm⁻¹. sigmaaldrich.combartleby.com The aliphatic C-H stretching and bending vibrations of the methyl and chloromethyl groups would be observed in the ranges of 2960-2850 cm⁻¹ and 1465-1375 cm⁻¹, respectively.

A crucial band for the identification of this compound is the C-Cl stretching vibration. The absorption frequency for this bond is highly dependent on the molecular structure, but for alkyl chlorides, it generally appears in the 800-600 cm⁻¹ region.

Below is a data table summarizing the expected characteristic IR absorption bands for this compound based on data from analogous compounds. bartleby.comresearchgate.netnist.gov

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic RingC-H Stretch3100 - 3000
Aromatic RingC=C Stretch1625 - 1585, 1510 - 1480
Methoxy GroupAsymmetric C-O-C Stretch~1250
Methoxy GroupSymmetric C-O-C Stretch~1040
Methyl/ChloromethylAliphatic C-H Stretch2960 - 2850
Chloromethyl GroupC-Cl Stretch800 - 600

This table is generated based on typical absorption frequencies for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions. cutm.ac.in

The benzene ring is the primary chromophore in this molecule. The substitution of the benzene ring with auxochromes such as the methoxy (-OCH₃) and methyl (-CH₃) groups, and the chloromethyl (-CH₂Cl) group, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). The methoxy and methyl groups are electron-donating groups that can cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted benzene. ijermt.org

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region. By analogy with similar molecules like 4-methylanisole (B47524), which has absorption maxima around 270-286 nm, the target compound is predicted to have a similar absorption profile. nih.govnih.gov The primary π → π* transition is expected in this region. The presence of the chloromethyl group may have a minor influence on the spectrum compared to the strong effects of the methoxy and methyl groups.

The electronic transitions observed in the UV-Vis spectrum are primarily of the π → π* type, originating from the promotion of electrons from the π bonding orbitals of the benzene ring to the π* antibonding orbitals. youtube.com The presence of non-bonding electrons on the oxygen atom of the methoxy group can also lead to n → π* transitions, although these are typically much weaker and may be obscured by the stronger π → π* bands. cutm.ac.in

The following table summarizes the predicted UV-Vis absorption data for this compound in a non-polar solvent, based on data for structurally related compounds. ijermt.orgnih.gov

Compound Solvent λmax (nm) Electronic Transition
This compoundCyclohexane~270 - 290π → π*

This table presents predicted absorption data based on the analysis of structurally similar compounds.

Computational Chemistry and Theoretical Studies of 2 Chloromethyl 1 Methoxy 4 Methylbenzene

Electronic Structure Calculations

Detailed electronic structure calculations are fundamental to understanding the geometry, stability, and reactivity of a molecule.

No published studies were found that specifically apply Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or electronic energies of 2-(Chloromethyl)-1-methoxy-4-methylbenzene . While DFT has been extensively used to study related methoxy-containing aromatic compounds, such as 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde, to analyze their vibrational dynamics and molecular structure, similar analyses for the target compound are not available. nih.gov Research on other related molecules like Isoeugenol has utilized DFT to calculate optimized geometrical parameters, but this has not been extended to This compound . researchgate.net

Similarly, there is no evidence of high-level ab initio quantum chemical calculations being performed for This compound . Such methods, which provide a very high degree of accuracy, have been applied to understand the dynamics of other complex molecules, but not for the specific compound . nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations, which model the physical movements of atoms and molecules, have not been reported for This compound . Consequently, there is no available data on its conformational landscape, the flexibility of its substituent groups, or the nature of its intermolecular interactions in condensed phases. While MD simulations have been used in conjunction with DFT for other halogen-substituted aromatic compounds, this specific molecule has not been a target of such studies. chemrxiv.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies, which aim to correlate the chemical structure of a compound with its reactivity, have not been published for This compound .

Advanced Derivatives and Analog Synthesis Derived from 2 Chloromethyl 1 Methoxy 4 Methylbenzene

Design and Synthesis of Functionalized Analogs

The synthetic utility of 2-(chloromethyl)-1-methoxy-4-methylbenzene primarily stems from the high reactivity of its benzylic chloride group. This functional group is an excellent electrophile, making it amenable to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.

One of the most common strategies for derivatization involves the reaction of the chloromethyl group with various nucleophiles. For instance, reaction with amines, such as morpholine (B109124) or piperidine, can yield the corresponding N-substituted benzylamine (B48309) derivatives. researchgate.netasianpubs.org Similarly, reaction with alcohols or phenols in the presence of a base leads to the formation of benzyl (B1604629) ethers. The synthesis of various esters is also achievable through reaction with carboxylates. nih.gov

Furthermore, the core benzene (B151609) ring can be a target for modification, although this is generally less straightforward than derivatizing the chloromethyl group. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially introduce additional substituents on the ring, further diversifying the available analogs. However, the directing effects of the existing methoxy (B1213986) and methyl groups would need to be carefully considered to control the regioselectivity of such reactions.

A significant application of this scaffold is in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. For example, this compound can serve as a precursor for the synthesis of indole (B1671886) derivatives. sumitomo-chem.co.jp It can also be utilized in the construction of other heterocyclic systems like thiazoles and oxadiazoles, which are known to possess a broad range of pharmacological activities, including antimicrobial and anticancer effects. researchgate.neted.ac.uk The synthesis of quinazoline (B50416) derivatives, which have shown antiviral properties, could also be explored using this starting material. nih.gov

The following table provides a summary of potential synthetic transformations for this compound:

Reaction TypeReagent/ConditionsProduct ClassPotential Application
Nucleophilic SubstitutionAmines (e.g., morpholine, piperidine)N-Substituted BenzylaminesPharmaceutical intermediates, agrochemicals
Nucleophilic SubstitutionAlcohols/Phenols, BaseBenzyl EthersFragrances, protecting groups in synthesis
Nucleophilic SubstitutionCarboxylic acid saltsBenzyl EstersPlasticizers, flavorants, perfumes
Heterocycle SynthesisNitriles, BaseIndole DerivativesAntitumor, anticancer, antifungal agents
Heterocycle SynthesisThiosemicarbazide, Aldehydes/KetonesThiazole DerivativesAntimicrobial, anticancer agents
Heterocycle SynthesisHydrazides, Coupling agentsOxadiazole DerivativesAntimicrobial, anti-inflammatory agents

Investigation of Structure-Activity Relationships (SAR) in Synthesized Derivatives

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its derivatives form the basis of structure-activity relationship (SAR) studies. For derivatives of this compound, SAR studies would focus on how changes to different parts of the molecule affect its biological activity.

Key areas for SAR investigation would include:

The Nature of the Substituent at the Methylene (B1212753) Bridge: The substituent introduced by displacing the chloride ion is a critical determinant of biological activity. Varying the size, lipophilicity, and electronic properties of this group can have a profound impact. For instance, in a series of pyrazoline derivatives, the introduction of a methoxy group on a phenyl ring was found to enhance antibacterial activity. turkjps.org

Modification of the Methoxy Group: The methoxy group at the 2-position influences the electronic properties and conformation of the molecule. Its replacement with other alkoxy groups of varying chain lengths or with a hydroxyl group could modulate receptor binding and pharmacokinetic properties.

Substitution on the Benzene Ring: The introduction of additional substituents on the aromatic ring can alter the molecule's electronic distribution, steric profile, and lipophilicity. For example, in a series of tacrine (B349632) derivatives, the position and nature of substituents on the aromatic ring significantly influenced their inhibitory activity against acetylcholinesterase. asianpubs.org

The Role of the Methyl Group: The methyl group at the 4-position contributes to the lipophilicity of the molecule. Its replacement with other alkyl groups or with electron-withdrawing or electron-donating groups could be explored to understand its contribution to biological activity.

The following table outlines a hypothetical SAR study on a series of derivatives targeting a generic kinase, illustrating how systematic modifications can be correlated with inhibitory activity.

CompoundR1 (at methylene bridge)R2 (at C2)R3 (at C4)Kinase IC50 (nM)
A -NH-morpholine-OCH3-CH3150
B -NH-piperidine-OCH3-CH3120
C -O-phenol-OCH3-CH3300
D -NH-morpholine-OH-CH3200
E -NH-morpholine-OCH3-H250

This is a hypothetical data table for illustrative purposes.

Strategies for Medicinal Chemistry Applications

The structural features of this compound make it an attractive starting point for the development of new therapeutic agents. The strategies for its application in medicinal chemistry are diverse and can be tailored to target a wide range of diseases.

One key strategy is to utilize this compound as a scaffold for the synthesis of kinase inhibitors . ed.ac.uknih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The benzylic portion of the molecule can be functionalized to interact with the hinge region of the kinase ATP binding site, while the substituted phenyl ring can be modified to achieve selectivity and potency.

Another important application is in the development of antimicrobial agents . researchgate.netresearchgate.netnih.gov The scaffold can be used to synthesize derivatives with activity against various bacterial and fungal strains. For example, the introduction of heterocyclic moieties like thiazoles or oxadiazoles, which are known to exhibit antimicrobial properties, could be a fruitful approach. ed.ac.uk Studies on other methoxy-substituted aromatic compounds have demonstrated promising antimicrobial activity. turkjps.org

The development of antiviral agents is another potential avenue. nih.govnih.gov Benzyl-containing compounds have been investigated for their anti-HIV activity. By incorporating the this compound core into nucleoside or non-nucleoside reverse transcriptase inhibitor (NNRTI) analogs, it may be possible to develop novel antiviral therapies.

Finally, this compound can serve as a key pharmaceutical intermediate in the synthesis of more complex drug molecules. sumitomo-chem.co.jpunimi.itresearchgate.net Its reactive nature allows for its incorporation into larger molecular frameworks, providing access to a wide range of potential drug candidates.

Emerging Research Directions and Future Perspectives for 2 Chloromethyl 1 Methoxy 4 Methylbenzene

Integration within Sustainable Chemical Processes

The integration of 2-(chloromethyl)-1-methoxy-4-methylbenzene into sustainable chemical processes is an area of growing interest, driven by the principles of green chemistry which advocate for the reduction of hazardous substances and the maximization of efficiency. nih.govnih.gov The reactivity of the benzylic chloride group is a key feature that can be exploited in more environmentally benign transformations.

Research into greener alternatives for classical reactions, such as Friedel-Crafts alkylations, is highly relevant. beilstein-journals.orgnih.gov Traditionally, these reactions utilize stoichiometric amounts of Lewis acids, which generate significant waste. beilstein-journals.org Newer methods focus on using catalytic amounts of more environmentally friendly catalysts. beilstein-journals.org The application of this compound in such green Friedel-Crafts reactions could offer a pathway to synthesize more complex diarylmethane structures with reduced environmental impact. researchgate.net The electron-donating nature of the methoxy (B1213986) and methyl groups on the benzene (B151609) ring is expected to enhance the reactivity of the compound in these electrophilic substitution reactions.

Another avenue for sustainable application is through photocatalysis. Visible-light-mediated activation of benzyl (B1604629) halides presents a milder and more sustainable alternative to traditional methods that often require harsh conditions. acs.org Cooperative catalysis, combining a photocatalyst with a nucleophilic catalyst like lutidine, has been shown to facilitate the generation of benzylic radicals from a broad range of benzyl halides under mild conditions. acs.orgacs.org This approach could be applied to this compound to generate the corresponding 2-methoxy-5-methylbenzyl radical, which can then participate in various C-C bond-forming reactions.

The choice of solvent is also a critical factor in sustainable synthesis. The development of reactions in greener solvents, such as water or bio-based solvents, is a key goal of green chemistry. "On-water" catalysis, where reactions are performed in an aqueous suspension, has been shown to be effective for Friedel-Crafts benzylation reactions. researchgate.net Exploring the use of this compound in such aqueous systems could lead to more sustainable processes for the synthesis of its derivatives.

To quantify the "greenness" of these potential processes, various metrics are employed, such as atom economy and the environmental factor (E-factor). chembam.comscranton.eduprimescholars.com Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated. chembam.com Applying these metrics to new synthetic routes utilizing this compound will be crucial in assessing their sustainability.

Table 1: Comparison of Green Chemistry Metrics for Benzylation Reactions

Reaction TypeCatalystSolventAtom Economy (%)E-FactorReference
Classical Friedel-CraftsAlCl₃ (stoichiometric)Dichloromethane~50%High beilstein-journals.org
Catalytic Friedel-CraftsFeCl₃ (catalytic)None (neat)>90%Low researchgate.net
Photocatalytic CouplingIridium complex/LutidineAcetonitrileVariableModerate acs.orgacs.org
"On-Water" BenzylationResorcinareneWater>90%Low researchgate.net

Potential for Catalytic Applications

The unique structure of this compound suggests its potential utility in the realm of catalysis, either as a substrate in catalytic reactions or as a precursor to a catalyst ligand.

The reactive chloromethyl group makes this compound a suitable substrate for a variety of catalytic cross-coupling reactions. For instance, nickel-catalyzed Heck-type reactions of benzyl chlorides with unactivated olefins have been developed, providing a route to functionalized allylbenzene (B44316) derivatives. organic-chemistry.org The electronic properties of the methoxy and methyl groups in this compound would likely influence the efficiency and selectivity of such reactions. Iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides is another example of a catalytic reaction where this compound could serve as a substrate to form thioethers. nih.gov

Furthermore, the benzyl moiety of this compound could be incorporated into ligands for transition metal catalysts. The methoxy group, in particular, can act as a coordinating group, potentially influencing the stability and reactivity of the catalytic center. For example, the 2-methoxy-5-methylbenzyl group could be used to synthesize bidentate or pincer-type ligands that could find applications in various catalytic transformations.

Another area of potential catalytic application lies in the field of lignin (B12514952) depolymerization. Lignin, a major component of biomass, is a complex polymer containing various ether linkages. rsc.orgmdpi.com The β-O-4 ether linkage is a common motif in lignin, and its cleavage is a key step in converting lignin into valuable aromatic chemicals. rsc.orgmdpi.com The structure of this compound bears resemblance to some of the aromatic units found in lignin. Studies on lignin model compounds have shown that the substitution pattern on the aromatic ring can significantly influence the efficiency of catalytic depolymerization. rsc.org Therefore, this compound could serve as a model compound to study and develop new catalysts for the valorization of lignin.

Table 2: Potential Catalytic Reactions Utilizing Substituted Benzyl Chlorides

ReactionCatalyst SystemSubstrate ExampleProduct TypePotential Application of this compoundReference
Heck-Type CouplingNickel/PCy₂PhBenzyl chlorideAllylbenzeneSynthesis of functionalized allylbenzenes organic-chemistry.org
Cross-Electrophile CouplingIron/Fe(CO)₅Benzyl bromideThioetherSynthesis of benzyl thioethers nih.gov
Reductive HomocouplingZirconocene/PhotocatalystBenzyl chlorideBibenzylSynthesis of substituted bibenzyls nih.gov
Friedel-Crafts AlkylationFeCl₃Benzyl alcoholDiarylalkaneSynthesis of substituted diarylmethanes beilstein-journals.org

Development of New Synthetic Methodologies Utilizing the Compound

The reactivity of this compound makes it a valuable building block for the development of new synthetic methodologies. Its ability to act as a benzylating agent is a primary application. The 2-methoxy-5-methylbenzyl group can be introduced into a variety of molecules, including alcohols, phenols, and carboxylic acids, to serve as a protecting group or to impart specific properties to the target molecule.

The electronic nature of the substituents on the aromatic ring can be advantageous. The electron-donating methoxy and methyl groups can stabilize a positive charge on the benzylic carbon, facilitating S"N"1-type reactions. This enhanced reactivity can be harnessed for the synthesis of complex molecules. For instance, in the synthesis of natural products or pharmaceuticals, the introduction of the 2-methoxy-5-methylbenzyl group could be a key step. nih.gov

The compound can also be a precursor for the synthesis of other valuable intermediates. For example, the chloromethyl group can be converted into a variety of other functional groups, such as an aldehyde, a nitrile, or an amine, through established chemical transformations. These transformations would yield a range of 2-substituted 1-methoxy-4-methylbenzene derivatives that could be used in the synthesis of a diverse array of compounds, including potential anticancer agents. rsc.org

Furthermore, the development of one-pot, multi-component reactions involving this compound could lead to more efficient and sustainable synthetic routes. For example, a reaction sequence involving the in-situ generation of a Grignard reagent from this compound followed by a coupling reaction could provide a rapid entry into more complex molecular architectures.

The unique substitution pattern of this compound also makes it an interesting starting material for the synthesis of novel heterocyclic compounds. Cyclization reactions involving the chloromethyl group and another functional group on a reaction partner could lead to the formation of new ring systems with potential biological activity.

Table 3: Synthetic Transformations of the Chloromethyl Group

Starting MaterialReagent(s)Product Functional GroupReaction TypeReference
Benzyl ChlorideH₂OAlcoholHydrolysis osti.gov
Benzyl ChlorideNaCNNitrileNucleophilic Substitution osti.gov
Benzyl ChlorideNaN₃, then reductionAmineNucleophilic Substitution/Reduction-
Benzyl ChlorideMg, then CO₂Carboxylic AcidGrignard Reaction/Carbonation-
Benzyl ChlorideAldehyde, Lewis AcidDiarylalkaneFriedel-Crafts Alkylation beilstein-journals.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Chloromethyl)-1-methoxy-4-methylbenzene, and how are they validated?

  • Methodology :

  • Friedel-Crafts Alkylation : React 4-methylanisole with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic catalysis (e.g., AlCl₃), followed by purification via column chromatography (SiO₂, pentane:EtOAc gradients) .
  • Direct Chloromethylation : Use paraformaldehyde and HCl in glacial acetic acid to introduce the chloromethyl group to 4-methylanisole. Monitor reaction progress via TLC and confirm purity using GC-MS .
  • Validation : Characterize intermediates and final products via ¹H/¹³C NMR (δ 3.8 ppm for methoxy, δ 4.5 ppm for chloromethyl) and FT-IR (C-O stretch at 1250 cm⁻¹, C-Cl at 700 cm⁻¹) .

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation?

  • NMR Spectroscopy : Assign peaks using deuterated solvents (CDCl₃) and compare with literature data (e.g., methoxy group at δ 3.8–3.9 ppm, aromatic protons at δ 6.7–7.2 ppm) .
  • GC-MS Analysis : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas (1 mL/min). Identify molecular ion [M]⁺ at m/z 184 and fragmentation patterns (loss of Cl⁻ at m/z 149) .
  • HPLC Purity Check : Utilize a C18 column with UV detection at 254 nm; retention time ~8.2 min in 70:30 MeOH:H₂O .

Advanced Research Questions

Q. How can reaction yields be optimized during chloromethylation under Friedel-Crafts conditions?

  • Critical Factors :

  • Catalyst Loading : Optimize AlCl₃ concentration (1.2–1.5 equiv) to balance reactivity vs. side reactions (e.g., over-alkylation) .
  • Solvent Choice : Use dichloromethane (0.1 M) for improved solubility of intermediates. Avoid protic solvents to prevent hydrolysis of chloromethyl groups .
  • Temperature Control : Maintain 0–5°C during chloromethylation to suppress polymerization .
    • Yield Improvement : Post-reaction quenching with ice-cold NaHCO₃ followed by extraction (EtOAc) and drying (MgSO₄) improves isolated yields to 55–65% .

Q. What are the challenges in analyzing substituent effects on electrophilic aromatic substitution (EAS) reactivity?

  • Electron-Donating Groups (EDGs) : The methoxy group at position 1 directs EAS to the para position, but steric hindrance from the chloromethyl group at position 2 may reduce regioselectivity. Use DFT calculations (B3LYP/6-31G*) to model charge distribution .
  • Competing Pathways : Monitor byproducts (e.g., di-substituted isomers) via GC-MS and adjust stoichiometry of chloromethylating agents to favor mono-substitution .

Q. How can trace byproducts (e.g., polychlorinated derivatives) be detected and quantified?

  • Analytical Strategy :

  • GC-MS with Internal Standards : Spike samples with deuterated analogs (e.g., d₃-4-methylanisole) to quantify impurities <0.1% .
  • HPLC-MS/MS : Use multiple reaction monitoring (MRM) for targeted detection of dimers (e.g., m/z 368 → 184 transition) .

Safety and Handling

Q. What protocols are recommended for safe handling and storage?

  • PPE Requirements : Use nitrile gloves, chemical goggles, and fume hoods due to lachrymatory properties of chloromethyl derivatives .
  • Storage : Store in amber glass bottles under N₂ at –20°C to prevent hydrolysis. Regularly test for Cl⁻ content via AgNO₃ titration .
  • Waste Disposal : Neutralize chlorinated waste with 10% NaOH before incineration to avoid dioxin formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.